molecular formula C11H12BrFN2O4 B13928162 Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate

Methyl 2-(4-bromo-3-fluoro-2-nitro-anilino)butanoate

Cat. No.: B13928162
M. Wt: 335.13 g/mol
InChI Key: BUIHUVKABHZROE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-bromo-3-fluoro-2-nitrophenyl)amino]butanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12BrFN2O4

Molecular Weight

335.13 g/mol

IUPAC Name

methyl 2-(4-bromo-3-fluoro-2-nitroanilino)butanoate

InChI

InChI=1S/C11H12BrFN2O4/c1-3-7(11(16)19-2)14-8-5-4-6(12)9(13)10(8)15(17)18/h4-5,7,14H,3H2,1-2H3

InChI Key

BUIHUVKABHZROE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

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